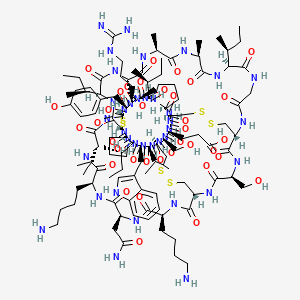
Circulin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Circulin F is a cyclotide, a type of cyclic peptide characterized by a cyclic cystine knot motif. Cyclotides are known for their exceptional stability and diverse biological activities. This compound, along with other cyclotides, is derived from plants and exhibits potent antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclotides like Circulin F typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of cyclotides is achieved through the formation of disulfide bonds between cysteine residues .
Industrial Production Methods
Industrial production of cyclotides can be challenging due to their complex structure. advances in biotechnology have enabled the production of cyclotides using recombinant DNA technology. This involves the expression of cyclotide genes in microbial hosts such as Escherichia coli, followed by purification and folding of the peptide to achieve the desired cyclic structure .
Análisis De Reacciones Químicas
Types of Reactions
Circulin F undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds to yield linear peptides.
Substitution: Modification of amino acid side chains to alter peptide properties.
Common Reagents and Conditions
Oxidation: Typically performed using oxidizing agents such as iodine or air oxidation under alkaline conditions.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves the use of specific reagents to modify amino acid side chains, such as alkylating agents for cysteine residues.
Major Products Formed
The major products formed from these reactions include cyclic peptides with varying degrees of oxidation and substitution, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Circulin F has a wide range of scientific research applications:
Medicine: Explored for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of bioactive compounds for agricultural and pharmaceutical applications.
Mecanismo De Acción
Circulin F exerts its effects primarily through interactions with cell membranes. The cyclic structure and presence of disulfide bonds contribute to its stability and ability to disrupt microbial cell membranes. This disruption leads to cell lysis and death. Additionally, this compound can interact with specific molecular targets, such as enzymes and receptors, to modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Circulin A: Another cyclotide with similar antimicrobial properties but different amino acid sequences.
Cycloviolin A: Exhibits similar stability and bioactivity but differs in its specific biological targets.
Kalata B1: Known for its uterotonic properties and structural similarities to Circulin F
Uniqueness of this compound
This compound stands out due to its specific amino acid sequence and unique structural features, which contribute to its potent antimicrobial activity and stability. Its ability to maintain bioactivity under various conditions makes it a valuable compound for research and industrial applications .
Propiedades
Bioactividad |
Antiviral |
|---|---|
Secuencia |
KVCYRAIPCGESCVWIPCISAAIGCSCKN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



